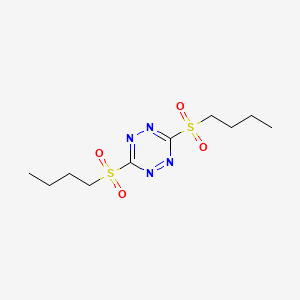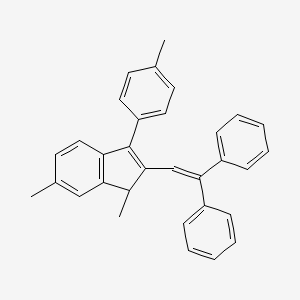![molecular formula C14H13N3OS B14192957 N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-27-8](/img/structure/B14192957.png)
N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 2-methoxyphenyl and a 5-methyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . Another approach utilizes microwave-assisted synthesis, which has been shown to be efficient and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
化学反应分析
Types of Reactions
N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
作用机制
The mechanism of action of N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, leading to the disruption of cell signaling pathways involved in inflammation and cancer . The compound may also interact with other cellular proteins, modulating their activity and affecting various biological processes.
相似化合物的比较
Similar Compounds
N-(4-Methoxyphenyl)-2-methyl-benzo[4,5]thieno[3,2-d]pyrimidin-4-amine: Similar structure with a benzo ring instead of a thieno ring.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a pyrrolo ring instead of a thieno ring.
Uniqueness
N-(2-Methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
917907-27-8 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3OS/c1-9-7-19-14-12(9)13(15-8-16-14)17-10-5-3-4-6-11(10)18-2/h3-8H,1-2H3,(H,15,16,17) |
InChI 键 |
GUOHPZCLYOXNLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)


![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)






![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)

